

# AH001: A Novel Approach to Androgenetic Alopecia Poised for Further Clinical Investigation

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## Compound of Interest

Compound Name: AH001

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Early-stage clinical data suggests **AH001**, a first-in-class androgen receptor degrader, is a safe and well-tolerated potential new treatment for androgenetic alopecia (AGA). While long-term efficacy data is not yet available, its unique mechanism of action presents a promising alternative to existing therapies.[\[1\]](#)[\[2\]](#)

Developed by AnHorn Medicines, **AH001** is an AI-designed topical protein degrader that has successfully completed a Phase I clinical trial in the United States.[\[2\]](#) The trial, which assessed the safety, tolerability, and pharmacokinetics of single and multiple ascending doses, found no drug-related adverse events across all dose levels.[\[2\]](#)[\[3\]](#) This initial success paves the way for future studies to determine its long-term effectiveness in treating male pattern hair loss.[\[2\]](#)

## Mechanism of Action: A Departure from Conventional Treatments

Unlike current treatments that modulate the androgen pathway, **AH001** is designed to directly eliminate the androgen receptor (AR), a key protein implicated in the pathogenesis of AGA.[\[2\]](#)[\[4\]](#) This targeted protein degradation offers a novel therapeutic strategy.

Existing treatments for AGA primarily include:

- Finasteride: An oral 5-alpha reductase inhibitor that prevents the conversion of testosterone to dihydrotestosterone (DHT), a potent androgen that binds to the AR and contributes to hair

follicle miniaturization.

- Minoxidil: A topical medication that is thought to work by promoting vasodilation and increasing blood flow to the hair follicles, as well as prolonging the anagen (growth) phase of the hair cycle.

**AH001**'s approach of degrading the AR itself could potentially offer a more direct and potent method of mitigating the effects of androgens on hair follicles.[\[1\]](#)

## Comparative Overview

Feature	AH001	Finasteride	Minoxidil
Mechanism of Action	Targeted degradation of the androgen receptor <a href="#">[2]</a>	5-alpha reductase inhibitor	Vasodilator, potassium channel opener
Administration	Topical <a href="#">[2]</a>	Oral	Topical
Development Stage	Phase I completed <a href="#">[2]</a>	Approved for marketing	Approved for marketing
Reported Side Effects	No drug-related adverse events in Phase I <a href="#">[2]</a>	Potential for sexual dysfunction, hormonal imbalance <a href="#">[2]</a>	Scalp irritation, unwanted hair growth <a href="#">[2]</a>
Potential Advantages	Localized action with potentially fewer systemic side effects <a href="#">[2]</a>	Systemic effect	Non-hormonal mechanism

## Future Directions: Assessing Long-Term Efficacy

To establish the long-term efficacy of **AH001**, further clinical investigation in Phase II and III trials will be necessary. These trials will be designed to compare the efficacy and safety of **AH001** against a placebo and potentially other active comparators like minoxidil or finasteride over a prolonged treatment period.

# Hypothetical Experimental Protocol for a Phase III Efficacy Trial

The following outlines a potential design for a future clinical trial to assess the long-term efficacy of **AH001**.

**Study Design:** A randomized, double-blind, placebo-controlled, multi-center Phase III clinical trial.

**Participants:** Male subjects aged 18 to 50 years with a diagnosis of androgenetic alopecia (e.g., Norwood-Hamilton scale classification of 3V, 4, or 5).

**Intervention:**

- Group 1: Topical **AH001** solution (e.g., 1% concentration) applied twice daily.
- Group 2: Placebo solution applied twice daily.

**Primary Efficacy Endpoints:**

- Change from baseline in target area hair count at 12 months.
- Patient-reported outcomes on hair growth and satisfaction.

**Secondary Efficacy Endpoints:**

- Investigator assessment of hair growth using a standardized photographic scale.
- Change from baseline in hair thickness.

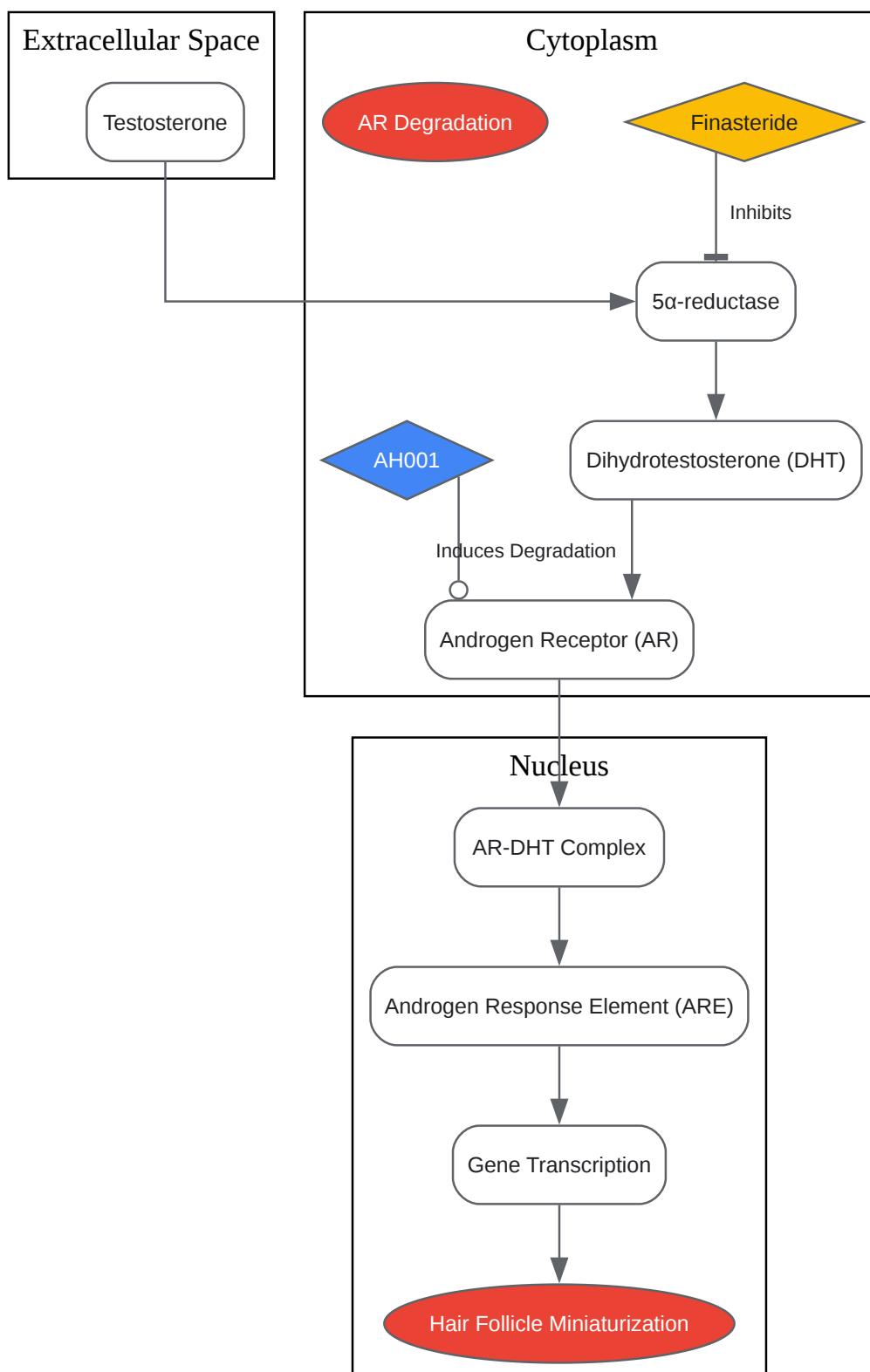
**Safety Assessments:**

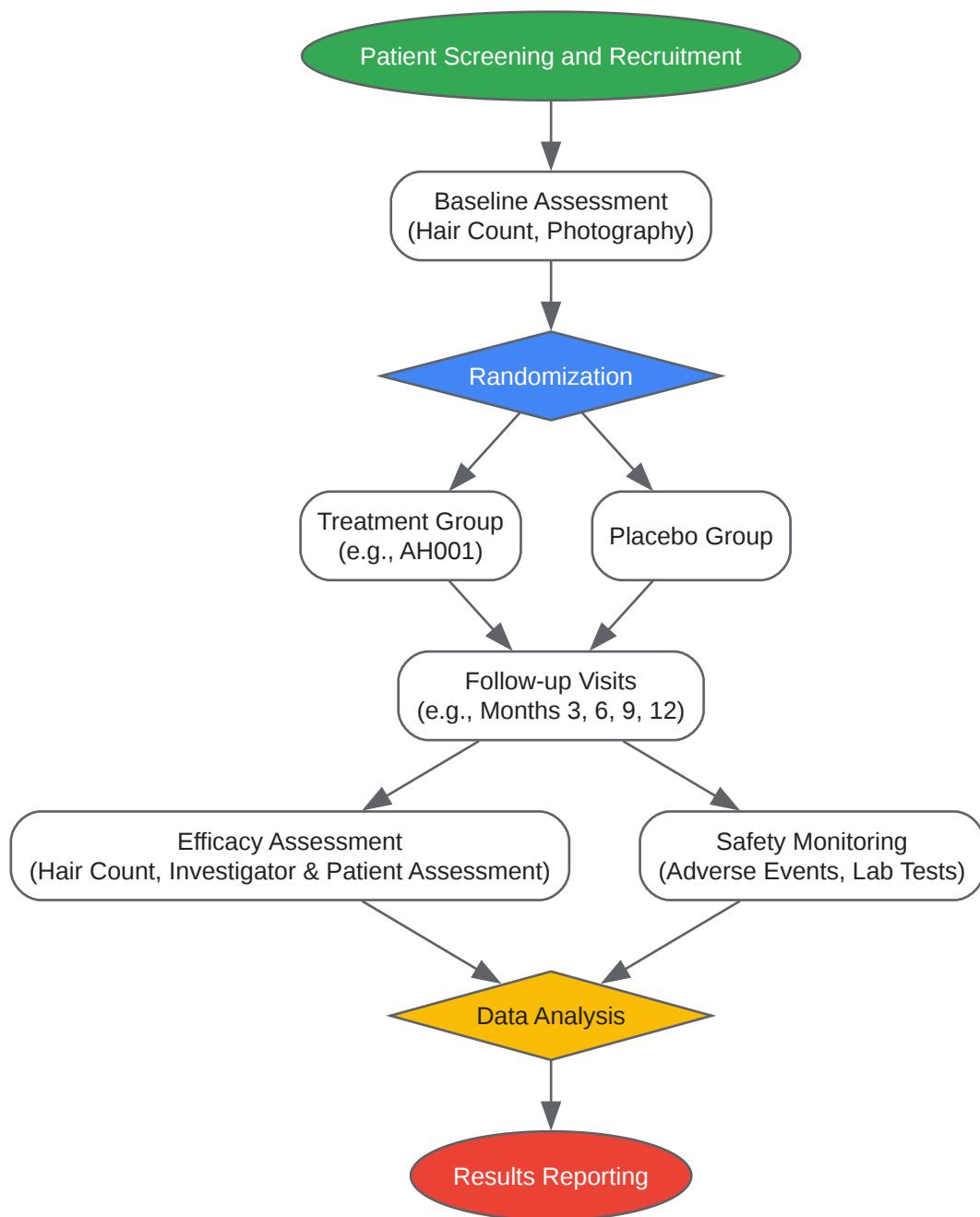
- Monitoring of adverse events, including local skin reactions and systemic side effects.
- Laboratory safety panels (hematology, chemistry, and urinalysis).

## Visualizing the Science

## Androgen Receptor Signaling Pathway and **AH001** Intervention

The following diagram illustrates the proposed mechanism of action of **AH001** within the androgen receptor signaling pathway.





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## References

- 1. AnHorn Medicines Announces First Subject Dosed in AH-001 Phase I Clinical Trial in the United States [prnewswire.com]
- 2. AI-Designed Drug AH-001 Complete U.S. Phase I Trial, Demonstrating Excellent Safety and Tolerability [prnewswire.com]
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